molecular formula C17H30NNaO5 B1681044 Sodium lauroyl glutamate CAS No. 29923-31-7

Sodium lauroyl glutamate

Cat. No. B1681044
CAS RN: 29923-31-7
M. Wt: 351.4 g/mol
InChI Key: IWIUXJGIDSGWDN-UQKRIMTDSA-M
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Description

Sodium Lauroyl Glutamate is a mild surfactant and cleansing agent used in various cosmetic products, such as shampoos, facial cleansers, and body washes . It is derived from natural sources, like coconut oil and fermented sugar . The general purpose of Sodium Lauroyl Glutamate within cosmetic products is to help create a gentle lather and remove dirt, oils, and impurities from the skin and hair .


Synthesis Analysis

Sodium Lauroyl Glutamate is typically made through a fermentation process using natural sources such as coconut oil and fermented sugar . It is obtained by the reaction of lauroyl chloride with glutamic acid and sodium hydroxide .


Molecular Structure Analysis

The chemical formula of Sodium Lauroyl Glutamate is C17H30NNaO5 . It is the sodium salt from the lauric acid of glutamic acid .


Chemical Reactions Analysis

In the presence of cationic cellulose JR30 M, the surface tension of Sodium Lauroyl Glutamate is reduced to a lower level in the given time interval due to the strong interaction . An association complex forms between Sodium Lauroyl Glutamate and JR30 M .


Physical And Chemical Properties Analysis

Sodium Lauroyl Glutamate is soluble in water and stable . It has a moderate foaming power and exhibits good detergency . The critical micelle concentration (CMC) of Sodium Lauroyl Glutamate was determined using the Wilhelmy plate method .

Scientific Research Applications

1. Measurement Methods

  • Adsorption Voltammetry: Sodium lauroyl glutamate's critical micelle concentration (cmc) can be measured by adsorption voltammetry, providing a more repeatable method compared to surface tension and electric conductance determination (Xi, 2001).

2. Interaction with Other Compounds

  • Combination with Cationic Cellulose: When combined with cationic cellulose JR30 M, sodium lauroyl glutamate shows significant changes in surface tension, suggesting strong interaction between these compounds (Wang et al., 2022).

3. Applications in Analytical Methods

  • Resonance Light Scattering Spectroscopy: Sodium lauroyl glutamate enhances resonance light scattering (RLS) intensity in protein determination, offering a rapid, sensitive, and simple method for protein analysis (Chen et al., 2007).

4. Industrial Applications

  • Flotation Collector in Mining: As a green surfactant, sodium lauroyl glutamate is effective in cassiterite flotation, showing superior selectivity and recovery efficiency compared to traditional collectors (Peng et al., 2022).
  • Synthesis of Sodium Caprinoyl/Lauroyl Glutamate: It can be synthesized under alkaline conditions from capric/lauric fatty acid chloride, with potential applications in various industries (Xie Guangxing, 2013).
  • Mesoporous Alumina Synthesis: Sodium lauroyl glutamate serves as a template in the synthesis of mesoporous alumina with varied morphologies, useful in adsorption applications (Xiu & Li, 2010).
  • Detergent Bars: Used in detergent bars, sodium lauroyl glutamate contributes to properties like hardness, solubility, and lather characteristics (Yoshida et al., 1976).

5. Phase Behavior Studies

  • Phase Behavior Analysis: The phase behavior of sodium lauryl glutamate, including its critical micelle concentration and effects of temperature and concentration, is systematically investigated, providing insights into its physicochemical properties (Zhang et al., 2022).

6. Surfactant-Polymer Interaction

  • Interaction with Hydroxypropyl Methyl Cellulose: Sodium lauroyl glutamate interacts with hydroxypropyl methylcellulose, affecting viscosity and solubility in toiletry products (Carlotti et al., 2003).

7. Cytotoxicity and Phototoxicity Assessment

  • Cosmetic Safety: Sodium lauroyl glutamate shows low cytotoxicity and no phototoxic potential in cosmetics, making it suitable for use in personal care products (Kyadarkunte et al., 2014).

properties

IUPAC Name

sodium;(2S)-2-(dodecanoylamino)-5-hydroxy-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-15(19)18-14(17(22)23)12-13-16(20)21;/h14H,2-13H2,1H3,(H,18,19)(H,20,21)(H,22,23);/q;+1/p-1/t14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIUXJGIDSGWDN-UQKRIMTDSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30NNaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29047-63-0 (Parent)
Record name Sodium lauroyl glutamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029923317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90885464
Record name L-Glutamic acid, N-(1-oxododecyl)-, sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90885464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium lauroyl glutamate

CAS RN

29923-31-7
Record name Sodium lauroyl glutamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029923317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Glutamic acid, N-(1-oxododecyl)-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Glutamic acid, N-(1-oxododecyl)-, sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90885464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium hydrogen N-(1-oxododecyl)-L-glutamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.402
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
266
Citations
CH Lee, Y Kawasaki, HI Maibach - Contact dermatitis, 1994 - Wiley Online Library
… Our purpose was to ascertain the irritant contact dermatitis potential of sodium lauroyl glutamate (SLG) and to assess its possible anti-irritating potential in a surfactant mixture on human …
Number of citations: 56 onlinelibrary.wiley.com
W Zhang, Z Gao, H Zhu, Q Zhang - Journal of Dispersion Science …, 2022 - Taylor & Francis
… and application of the surfactant mixtures containing the cationic surfactant dodecyl tri-methyl ammonium chloride (DTAC) and anionic amino acid surfactant sodium lauroyl glutamate (…
Number of citations: 10 www.tandfonline.com
KY LEE, KY SHIN, CW PARK… - Korean Journal of …, 1997 - pesquisa.bvsalud.org
BACKGROUND: Sodium lauryl sulfate (SLS) is the most widely utilized model for studying acute and cumulative irritation. Sodium lauroyl glutamate (SLG) has exhibited a low irritation …
Number of citations: 7 pesquisa.bvsalud.org
Z Chen, J Liu, Y Han - Talanta, 2007 - Elsevier
… In this paper, we have developed a novel method for the direct determination of the trace amount of total protein based on the interaction between sodium lauroyl glutamate (SLG) and …
Number of citations: 51 www.sciencedirect.com
Q Zhang, C He, D Zhang, W Jiang, H Zhang… - Tenside Surfactants …, 2022 - degruyter.com
The physical and chemical properties of sodium lauryl glutamate were systematically investigated in this work. To determine the critical micelle concentration (CMC) of sodium lauryl …
Number of citations: 1 www.degruyter.com
B He, L Lin, H Xu - Tenside Surfactants Detergents, 2021 - degruyter.com
… These include N-sodium lauroyl glutamate (SLG), a dicarboxyamino acid surfactant that is … N-sodium lauroyl glutamate is used in various fields, such as medical tests [6], household …
Number of citations: 0 www.degruyter.com
ME Carlotti, F Pattarino, M Gallarate… - Journal of dispersion …, 2003 - Taylor & Francis
… The aim of the present study was the evaluation of the possible interactions between a cellulose ether and sodium lauroyl glutamate (SLG) or potassium lauroyl hydrolyzed collagen (…
Number of citations: 3 www.tandfonline.com
Z Peng, L Sun, Y Cao, X Fan, W Sun, Q Wang - Minerals, 2022 - mdpi.com
… In this paper, sodium lauroyl glutamate (SLG), a stable and inexpensive green surfactant, was used as a flotation collector for the first time in cassiterite flotation. The micro-flotation tests …
Number of citations: 4 www.mdpi.com
F Xiu, W Li - Materials Letters, 2010 - Elsevier
… –gel process using sodium lauroyl glutamate surfactant as a … of the sodium lauroyl glutamate surfactant present in the … the effects of sodium lauroyl glutamate on the mesostructure …
Number of citations: 16 www.sciencedirect.com
Z Chen, T Zhang, F Ren, W Ding - Microchimica Acta, 2006 - Springer
… However, when sodium lauroyl glutamate (SLG) was added, the RLS signal of DBONPF-SLG reached a constant value within 2min and remained stable for at least 2h. The RLS …
Number of citations: 36 link.springer.com

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